3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride is a chemical compound with the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride involves several steps. One common method includes the reaction of 4-fluorobenzonitrile with ®-1-aminoethanol under specific conditions to yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a ligand in biochemical assays to study protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride can be compared with similar compounds such as:
Benzonitrile, 4-[(1R)-1-aminoethyl]-3-fluoro-: This compound has a similar structure but with different positioning of the fluorine and amino groups.
®-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride: Another closely related compound with slight variations in its chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.
Eigenschaften
Molekularformel |
C9H10ClFN2 |
---|---|
Molekulargewicht |
200.64 g/mol |
IUPAC-Name |
3-[(1R)-1-aminoethyl]-4-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
JIBDXYPPAALVOG-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC(=C1)C#N)F)N.Cl |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)C#N)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.